tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate
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Overview
Description
Scientific Research Applications
Tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate is used in various scientific research applications, including:
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302 - Harmful if swallowed, and H317 - May cause an allergic skin reaction . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P333 + P313 - If skin irritation or rash occurs: Get medical advice/attention . The compound is classified under Acute Tox. 4 Oral - Skin Sens. 1 for hazard classifications .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Based on its structure, it can be inferred that it might undergo reactions at the benzylic position . The compound could potentially undergo free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if it interacts with enzymes, it could influence the metabolic pathways those enzymes are involved in. Without specific information on the compound’s targets, it’s challenging to provide a detailed summary of the affected pathways .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Based on its potential interactions with various targets, it could influence cellular processes such as signal transduction, gene expression, or metabolic reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate include:
- tert-butyl N-(2-methylphenyl)carbamate
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
- tert-butyl N-(2-oxiranylmethyl)carbamate
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its tert-butyl group provides steric hindrance, influencing its reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-(2-methylanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-7-5-6-8-11(10)16-12(17)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIWOMKWNCWLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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